

13C NMR Characterization of 3-(1H-pyrrol-1-yl)benzaldehyde: A Comparative Guide

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Compound of Interest

Compound Name: 3-(1H-Pyrrol-1-yl)benzaldehyde

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This guide provides a detailed 13C NMR characterization of **3-(1H-pyrrol-1-yl)benzaldehyde**, presenting experimental data in comparison to related structures. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Comparative Analysis of 13C NMR Data

The 13C NMR spectrum of **3-(1H-pyrrol-1-yl)benzaldehyde** in DMSO-d6 exhibits characteristic signals for both the benzaldehyde and pyrrole moieties. A comparison with the spectra of benzaldehyde and N-phenylpyrrole allows for a clear assignment of the observed chemical shifts. The data highlights the electronic effects of the pyrrole substituent on the benzaldehyde ring.

Compound	Solvent	Aldehyde C=O	Aromatic/Heteroaromatic Carbons	Other Carbons
3-(1H-pyrrol-1-yl)benzaldehyde	DMSO-d6	193.0	159.8, 137.6, 130.3, 122.5, 121.0, 112.9	55.4
Benzaldehyde	CDCl3	192.3	136.5 (C-1), 134.4 (C-4), 129.0 (C-3, C-5), 129.7 (C-2, C-6) [1]	-
N-phenylpyrrole	-	-	Pyrrole: ~120 (C-2, C-5), ~110 (C-3, C-4); Phenyl: variable	-

Note: Chemical shifts (δ) are reported in parts per million (ppm). Data for N-phenylpyrrole is approximated from typical values for N-substituted pyrroles.

Experimental Protocol

The following provides a general procedure for acquiring ^{13}C NMR spectra, similar to the conditions under which the data for **3-(1H-pyrrol-1-yl)benzaldehyde** was likely obtained.

Sample Preparation:

- Approximately 10-20 mg of the solid sample, **3-(1H-pyrrol-1-yl)benzaldehyde**, is accurately weighed.
- The sample is dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
- The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz (or higher field) NMR spectrometer is used.
- Nucleus: ^{13}C
- Mode: Proton-decoupled
- Solvent: DMSO- d_6
- Temperature: Standard probe temperature (e.g., 298 K)
- Reference: The solvent signal of DMSO- d_6 ($\delta \approx 39.5$ ppm) is used as an internal reference.
- Pulse Program: A standard single-pulse excitation with proton decoupling is employed.
- Acquisition Parameters: Typical parameters include a spectral width of ~ 240 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more, depending on sample concentration), and a relaxation delay of 2-5 seconds.

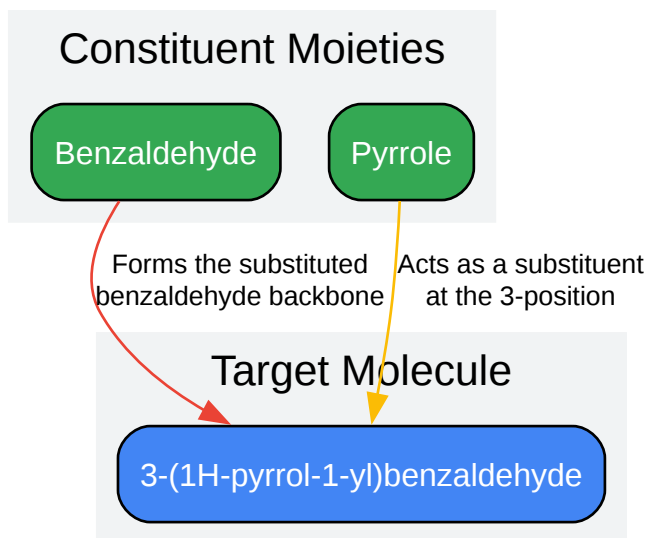
Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed.
- Phase correction and baseline correction are applied to the resulting spectrum.
- Chemical shifts are referenced to the solvent peak.

Visualization of Structural Relationships

The following diagram illustrates the structural components of **3-(1H-pyrrol-1-yl)benzaldehyde**, highlighting its relationship to the parent compounds, benzaldehyde and pyrrole.

Structural Relationship of 3-(1H-pyrrol-1-yl)benzaldehyde



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Structural components of the target molecule.

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References

- 1. C₇H₆O C₆H₅CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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